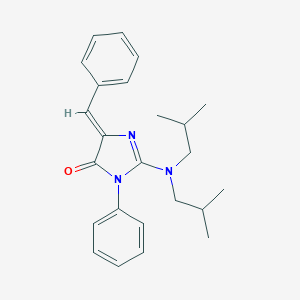
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BISA, is a novel imidazoline compound that has gained significant attention in recent years due to its potential applications in scientific research. BISA is a synthetic compound that is widely used in the field of medicinal chemistry, where it is used to study the biochemical and physiological effects of imidazoline compounds on the human body.
Mécanisme D'action
The mechanism of action of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the binding of this compound to imidazoline receptors, which are located in various tissues throughout the body. This compound acts as an agonist for these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. This compound has been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, insulin secretion, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high affinity for imidazoline receptors, which makes it a useful tool for studying the physiological effects of imidazoline compounds. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, including the development of new synthetic methods for producing this compound, the optimization of this compound's pharmacological properties, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(diisobutylamino) ethylamine with benzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to yield this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C24H29N3O |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-18(2)16-26(17-19(3)4)24-25-22(15-20-11-7-5-8-12-20)23(28)27(24)21-13-9-6-10-14-21/h5-15,18-19H,16-17H2,1-4H3/b22-15- |
Clé InChI |
LQJXTCDWLHHGGC-JCMHNJIXSA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
